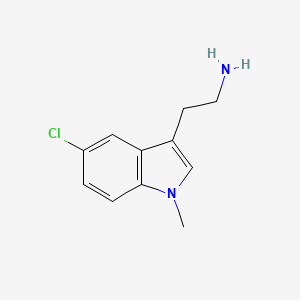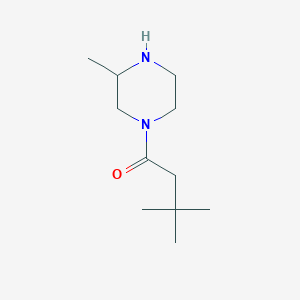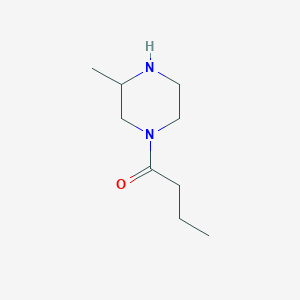
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with bromine and a chloroacetamido group. The molecular formula of 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide is C11H8BrClN2O3, and it has a molecular weight of 331.55 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Bromination: The benzofuran ring is then brominated using bromine or a brominating agent to introduce the bromine substituent at the desired position.
Introduction of the Chloroacetamido Group: The chloroacetamido group is introduced through a reaction with chloroacetyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloroacetamido groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The chloroacetamido group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chloroacetamido Group Introduction: Chloroacetyl chloride and an appropriate amine in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the chloroacetamido group.
Major Products Formed
Substitution Reactions: Formation of substituted benzofuran derivatives.
Oxidation and Reduction: Formation of oxidized or reduced benzofuran derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used as a building block for the synthesis of advanced materials with specific properties.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(2-chloroacetamido)benzofuran-3-carboxamide: Similar structure with different substitution pattern.
3-Bromo-5-(2-chloroacetamido)benzofuran-2-carboxamide: Similar structure with different bromine position.
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxylic acid: Similar structure with carboxylic acid group instead of carboxamide.
Uniqueness
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new antimicrobial and anticancer agents .
Propriétés
IUPAC Name |
5-bromo-3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O3/c12-5-1-2-7-6(3-5)9(15-8(16)4-13)10(18-7)11(14)17/h1-3H,4H2,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLVOHZGOUVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)
![8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol](/img/structure/B6334513.png)







